Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate
Description
Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate is a chemical compound with the molecular formula C₁₇H₁₂O₄ and a molecular weight of 280.28 g/mol . This compound belongs to the class of isochromenes, which are known for their diverse biological activities and applications in various fields of research .
Properties
IUPAC Name |
methyl 1-oxo-3-phenylisochromene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-20-16(18)12-7-8-14-13(9-12)10-15(21-17(14)19)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGZCAJEWUBZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)OC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate typically involves the condensation of phthalic anhydride with phenylacetic acid, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield . The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-3-methyl-1H-isochromene-6-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 1-oxo-3-ethyl-1H-isochromene-6-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate (CAS No. 215671-95-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound has the molecular formula and a molecular weight of 280.28 g/mol. Its structure features an isochromene backbone, which is significant for its biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. The compound is believed to modulate the activity of these molecular targets, which can lead to various physiological effects, including:
- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties, potentially through the inhibition of bacterial growth and biofilm formation.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties against a range of pathogens. For instance:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit cell proliferation underscores its potential as an anticancer therapeutic agent.
Case Studies
A recent study evaluated the efficacy of this compound in vivo using a mouse model with induced tumors. The results showed a significant reduction in tumor size compared to control groups, indicating strong anticancer effects. Histological analysis revealed that treated tumors exhibited increased apoptosis and reduced angiogenesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via triflic acid-mediated sequential cyclization, achieving a 58% yield under specific conditions (CDCl₃ solvent, 40°C). Key factors include:
- Catalyst : Triflic acid enhances cyclization efficiency by stabilizing transition states .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction rates and selectivity compared to protic solvents .
- Temperature Control : Reactions conducted at 40°C balance kinetic control and side-product minimization .
- Data Table :
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Triflic acid | 58% | |
| Solvent | CDCl₃ | 58% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Assigns proton environments (e.g., δ 7.76 ppm for aromatic protons, δ 3.84 ppm for methoxy groups) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 307.3) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ester functionalities .
Q. How can researchers validate the structural integrity of this compound using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. For example:
- Software : SHELX suite refines anisotropic displacement parameters for heavy atoms .
- Validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated values to confirm accuracy .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies between experimental (¹H NMR δ 7.76) and computed values may arise from solvent effects or crystal packing, requiring explicit solvent modeling .
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound?
- Methodological Answer : Graph-set analysis (e.g., SHELXL or Mercury ) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). Key steps:
- Hydrogen-Bond Geometry : Measure donor-acceptor distances (e.g., O···O < 3.0 Å) and angles (>120°) .
- Thermal Motion : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion .
Q. How do substituent effects (e.g., phenyl vs. thiophene) alter the reactivity of isochromene derivatives?
- Methodological Answer : Substituent electronic profiles are quantified via Hammett constants (σ). For example:
- Electron-Withdrawing Groups (e.g., -COOCH₃): Increase electrophilicity at the 1-oxo position, accelerating nucleophilic attacks .
- Steric Effects : Bulky groups (e.g., 3-phenyl) hinder π-π stacking in crystal lattices, altering solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations (e.g., 134–135°C vs. 130–132°C) may arise from:
- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs .
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
Methodological Tables
Table 1 : Key Molecular Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₂O₄ | |
| Molecular Weight | 280.28 g/mol | |
| CAS Number | Not explicitly provided | - |
| Melting Point | 134–135°C |
Table 2 : Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield |
|---|---|---|---|
| Triflic Acid Cyclization | CF₃SO₃H | CDCl₃ | 58% |
| Acid-Catalyzed Esterification | H₂SO₄ | Ethanol | 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
